5-Chloro-4-(chloromethyl)-1,2,3-thiadiazole
Overview
Description
5-Chloro-4-(chloromethyl)-1,2,3-thiadiazole is an organic compound belonging to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This specific compound is characterized by the presence of two chlorine atoms, one attached to the fourth carbon and the other to the fifth carbon in the ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-(chloromethyl)-1,2,3-thiadiazole typically involves the chlorination of 4-methyl-1,2,3-thiadiazole. One common method includes the reaction of 4-methyl-1,2,3-thiadiazole with chlorine gas in the presence of a suitable solvent such as carbon tetrachloride. The reaction is usually carried out at room temperature, and the product is purified through distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of advanced chlorination techniques and catalysts can enhance the efficiency of the reaction. Additionally, the implementation of automated systems for monitoring and controlling reaction parameters can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-(chloromethyl)-1,2,3-thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction can lead to the formation of thiadiazole derivatives with different functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiols, and alkoxides. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include various substituted thiadiazoles with functional groups such as amines, ethers, or thioethers.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include reduced thiadiazole derivatives with different functional groups.
Scientific Research Applications
5-Chloro-4-(chloromethyl)-1,2,3-thiadiazole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. Its unique structure allows for the development of novel therapeutic agents.
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form stable bonds with various substrates.
Agricultural Chemistry: The compound is explored for its potential as a pesticide or herbicide, given its ability to interact with biological systems.
Analytical Chemistry: It serves as a reagent in various analytical techniques, including chromatography and spectroscopy, for the detection and quantification of different analytes.
Mechanism of Action
The mechanism of action of 5-Chloro-4-(chloromethyl)-1,2,3-thiadiazole involves its interaction with biological molecules, leading to the disruption of cellular processes. The compound can form covalent bonds with nucleophilic sites in proteins and nucleic acids, resulting in the inhibition of enzyme activity and DNA replication. The presence of chlorine atoms enhances its reactivity, allowing it to target specific molecular pathways involved in cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-1,2,3-thiadiazole
- 5-Bromo-4-(chloromethyl)-1,2,3-thiadiazole
- 4-Methyl-1,2,3-thiadiazole
Uniqueness
5-Chloro-4-(chloromethyl)-1,2,3-thiadiazole is unique due to the presence of two chlorine atoms, which significantly enhance its reactivity and potential applications. Compared to similar compounds, it exhibits higher stability and selectivity in various chemical reactions. Its ability to form stable derivatives with diverse functional groups makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
5-chloro-4-(chloromethyl)thiadiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2Cl2N2S/c4-1-2-3(5)8-7-6-2/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DADXWROZAWLOFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(SN=N1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2Cl2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40383920 | |
Record name | 5-chloro-4-(chloromethyl)-1,2,3-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40383920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88127-85-9 | |
Record name | 5-chloro-4-(chloromethyl)-1,2,3-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40383920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 88127-85-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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